

An In-depth Technical Guide to BI-D1870: Synthesis, Manufacturing, and Biological Activity

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Compound of Interest		
Compound Name:	BI-D1870	
Cat. No.:	B1684656	Get Quote

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Abstract

BI-D1870 is a potent and selective, ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases. Its ability to permeate cells has made it a valuable tool for elucidating the cellular functions of RSK in various signaling pathways. This technical guide provides a comprehensive overview of the available information on the synthesis of **BI-D1870**, its biological activity, and detailed experimental protocols for its use in research. While the precise, industrial-scale manufacturing process for **BI-D1870** remains proprietary to its originators at Boehringer Ingelheim Pharma GmbH & Co., this guide furnishes a detailed examination of its chemical characteristics and biological applications.

Chemical Properties and Synthesis Overview

BI-D1870, with the chemical name 2-(3,5-Difluoro-4-hydroxy-phenylamino)-5,7-dimethyl-8-(3-methyl-butyl)-7,8-dihydro-5H-pteridin-6-one, is a derivative of the dihydropteridinone class of heterocyclic compounds[1][2].



Property	Value	Reference
Chemical Formula	C19H23F2N5O2	[2]
Molecular Weight	391.42 g/mol	[3]
CAS Number	501437-28-1	[4]
Appearance	Racemate	[1]

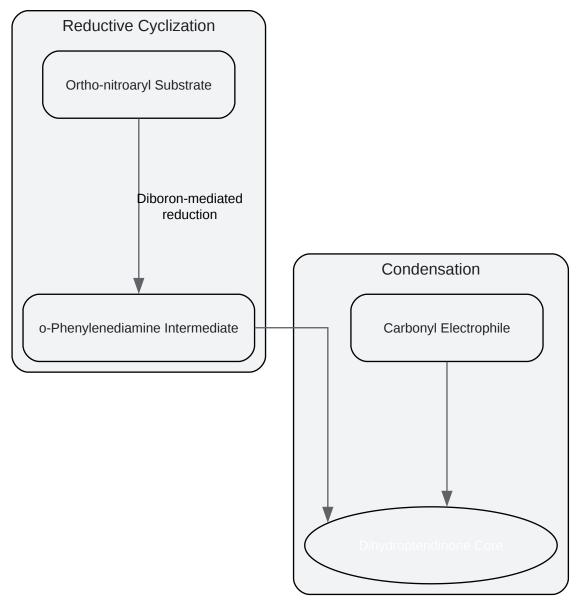
General Synthesis of the Dihydropteridinone Core

The exact synthesis protocol for **BI-D1870** is not publicly available. However, the synthesis of the 7,8-dihydropteridinone core, a key structural motif of **BI-D1870**, typically involves the condensation of an o-phenylenediamine derivative with a carbonyl-containing compound to form the fused ring system. Traditional methods for creating this heterocyclic scaffold often necessitate harsh reaction conditions, such as the use of strong acids or bases and high temperatures.

More contemporary and milder approaches for the synthesis of dihydropteridinones are being developed. One such method involves a diboron-mediated reductive cyclization. This strategy is compatible with more sensitive functional groups and aqueous conditions, making it suitable for applications like DNA-encoded library synthesis. The general workflow for such a synthesis is depicted below.



General Workflow for Dihydropteridinone Synthesis



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Caption: Generalized workflow for the synthesis of the dihydropteridinone core.

Biological Activity and Mechanism of Action

BI-D1870 is a highly potent and selective inhibitor of the RSK family of kinases, which includes RSK1, RSK2, RSK3, and RSK4[2].



In Vitro Kinase Inhibitory Activity

The inhibitory activity of **BI-D1870** against the RSK isoforms has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Target Kinase	IC ₅₀ (nM)	ATP Concentration	Reference
RSK1	31	Not Specified	[2][3][4]
RSK2	24	Not Specified	[2][3][4]
RSK3	18	Not Specified	[2][3][4]
RSK4	15	Not Specified	[2][3][4]
RSK1	10	100 μΜ	[1]
RSK2	20	100 μΜ	[1]
RSK1	5	10 μΜ	[1]
RSK2	10	10 μΜ	[1]
RSK2 (N-terminal domain mutant)	~30	100 μΜ	[1][4]

Mechanism of Action

BI-D1870 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the N-terminal kinase domain of the RSK isoforms[1][4]. This prevents the transfer of phosphate from ATP to the kinase's substrates, thereby inhibiting its catalytic activity. The cell-permeant nature of **BI-D1870** allows it to effectively block RSK signaling within cellular systems[1].

RSK Signaling Pathway Inhibition

The RSK kinases are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. They are typically activated by the extracellular signal-regulated kinases (ERK1/2). Once activated, RSK phosphorylates a variety of downstream substrates involved in cell proliferation, survival, and motility. **BI-D1870** has been shown to prevent the RSK-mediated



phosphorylation of substrates such as glycogen synthase kinase- 3β (GSK- 3β) and LKB1 in response to stimuli like phorbol esters and epidermal growth factor (EGF)[1][5].

Upstream Signaling Growth Factors, Mitogens Ras Raf MEK1/2 RSK Activation and Inhibition ERK1/2 Activation nhibition RSK1/2/3/4 Phosphorylation Downstream Effects Downstream Substrates (e.g., GSK-3β, LKB1)

BI-D1870 Inhibition of the RSK Signaling Pathway



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Caption: **BI-D1870** inhibits the RSK signaling pathway by blocking the phosphorylation of downstream substrates.

Experimental ProtocolsIn Vitro RSK Kinase Assay

This protocol is adapted from methodologies used to characterize the inhibitory activity of **BI-D1870**[3][6].

Materials:

- Purified, active recombinant RSK enzyme (e.g., His6-RSK1 or His6-RSK2)
- RSK substrate peptide (e.g., Crosstide)
- BI-D1870
- [y-32P]ATP or unlabeled ATP for non-radioactive detection methods
- Assay Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT
- Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent
- 96-well assay plates

Procedure:

- Prepare a serial dilution of BI-D1870 in DMSO. Further dilute in assay buffer to the desired final concentrations.
- In a 96-well plate, add the diluted **BI-D1870** or DMSO (vehicle control).
- Add the RSK enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
- Add the substrate peptide to each well.

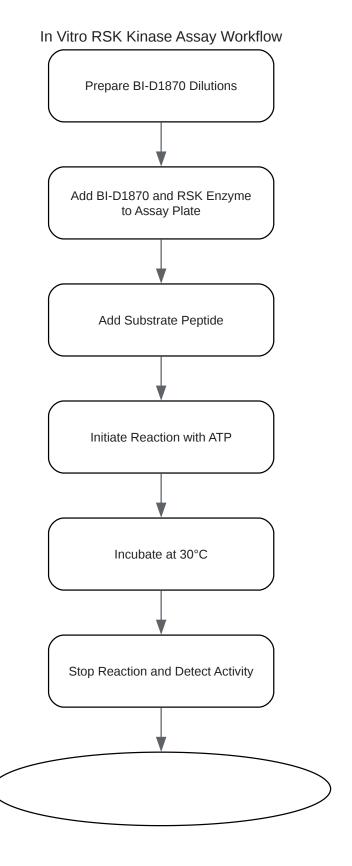
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- Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the K_m for the specific RSK isoform, if known, to accurately determine the IC₅₀.
- Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding a suitable stop solution (e.g., EDTA) or by proceeding directly to the detection step.
- Detect the kinase activity. For radioactive assays, this involves capturing the phosphorylated substrate on a membrane and quantifying the incorporated radioactivity. For non-radioactive assays like Kinase-Glo®, the amount of ATP remaining is measured, which is inversely proportional to kinase activity.
- Calculate the percent inhibition for each **BI-D1870** concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.





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Caption: A streamlined workflow for performing an in vitro RSK kinase assay.



Conclusion

BI-D1870 remains a critical research tool for investigating the roles of RSK kinases in cellular signaling. While detailed information on its large-scale synthesis and manufacturing is not publicly accessible, this guide provides a thorough compilation of its chemical properties, a general overview of the synthesis of its core structure, its well-characterized biological activity and mechanism of action, and practical experimental protocols. This information should serve as a valuable resource for researchers in the fields of cell biology, oncology, and drug discovery.

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